2-[3-Methyl-2,5-dioxo-3-(propan-2-yl)pyrrolidin-1-yl]-2-phenylacetic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-(3-methyl-2,5-dioxo-3-propan-2-ylpyrrolidin-1-yl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-10(2)16(3)9-12(18)17(15(16)21)13(14(19)20)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGHNHPDKHQVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC(=O)N(C1=O)C(C2=CC=CC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-[3-Methyl-2,5-dioxo-3-(propan-2-yl)pyrrolidin-1-yl]-2-phenylacetic acid (CAS No. 1218298-21-5) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 289.33 g/mol. Its structure features a pyrrolidine ring with dioxo and phenylacetic acid functionalities, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 289.33 g/mol |
| CAS Number | 1218298-21-5 |
Antimicrobial Properties
Research indicates that derivatives of phenylacetic acid exhibit significant antimicrobial activity. For instance, phenylacetic acid (PAA) has shown effectiveness against various bacterial strains, including Agrobacterium tumefaciens and Erwinia carotovora, with IC50 values indicating potent inhibitory effects on bacterial growth . The mechanism involves disrupting cell membrane integrity and inhibiting protein synthesis.
Anticonvulsant Activity
A series of studies have evaluated the anticonvulsant properties of compounds related to this structure. Specifically, modifications at the pyrrolidine ring have been linked to enhanced anticonvulsant activity in models such as the maximal electroshock (MES) test. The presence of specific functional groups appears to enhance efficacy, indicating potential therapeutic applications in seizure disorders .
Anti-inflammatory Effects
Preliminary studies suggest that compounds similar to this compound may exert anti-inflammatory effects by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines. This suggests a potential role in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular homeostasis.
- Receptor Modulation : It may bind to specific receptors involved in pain and inflammation pathways, providing therapeutic effects.
Study on Antimicrobial Activity
A study published in 2022 demonstrated that PAA derivatives exhibited significant antibacterial activity against A. tumefaciens, with an IC50 value of 0.8038 mg/mL. The mechanism was linked to increased reactive oxygen species (ROS) and inhibition of key metabolic enzymes, resulting in compromised cell viability .
Anticonvulsant Research
In a comparative study on anticonvulsant agents, certain derivatives of pyrrolidine-based compounds demonstrated superior efficacy in seizure models compared to traditional treatments. The study emphasized the importance of structural modifications for enhancing biological activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with other pyrrolidinone derivatives, but key differences in substituents influence its properties:
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 2-[3-Methyl-2,5-dioxo-3-(propan-2-yl)pyrrolidin-1-yl]-2-phenylacetic acid | Pyrrolidinone | 3-Methyl-propan-2-yl; phenylacetic acid | Carboxylic acid, diketopyrrolidine |
| (E)-3-(2,5-Dioxo-3-(propan-2-ylidene)pyrrolidin-1-yl)acrylic acid (Compound 2) | Pyrrolidinone | Propan-2-ylidene; acrylic acid | α,β-unsaturated acid, diketopyrrolidine |
| 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid | Pyrrolidinone | Propanoic acid | Carboxylic acid, diketopyrrolidine |
Key Observations :
- The propan-2-ylidene group in Compound 2 introduces a conjugated double bond, increasing rigidity compared to the propan-2-yl group in the target compound, which may affect conformational stability .
Physicochemical Properties
Limited data are available for the target compound, but comparisons with analogs highlight trends:
Notes:
- Compound 2 was isolated from Talaromyces verruculosus and demonstrated antimicrobial activity, while the target compound’s biological profile remains uncharacterized .
- The propanoic acid derivative (CAS: 5724-76-5) lacks detailed physicochemical data but has documented safety hazards, including skin and respiratory irritation .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Reagent/Condition | Example Protocol | Reference |
|---|---|---|
| Coupling Agent | HATU (1.2 eq) | |
| Base | DIPEA (2.0 eq) | |
| Solvent | THF or dichloromethane | |
| Purification | Silica gel chromatography (EtOAc/hexane) |
Advanced: How can enantiomeric purity be optimized during synthesis?
Answer:
Chiral separation techniques, such as chiral stationary phase chromatography (e.g., Chiralpak® OD), are critical. For example, isomeric mixtures can be resolved using 20% methanol-DMEA (0.2%) in supercritical CO₂ at 5 mL/min and 35°C, achieving >98% enantiomeric excess . Computational modeling of steric and electronic interactions in the pyrrolidinone ring may further guide enantioselective synthesis.
Basic: What analytical techniques validate the structural identity of this compound?
Answer:
- X-ray crystallography : Resolves stereochemistry and confirms the (E)-configuration of the acrylic acid moiety (e.g., CCDC deposition numbers) .
- HPLC : Purity >97.0% confirmed via high-performance liquid chromatography with UV detection .
- Mass spectrometry (ESI/MS) : Molecular ion peaks (e.g., m/z 428.3 [M+H]⁺) align with theoretical values .
Advanced: How should discrepancies in reported cytotoxicity data (IC₅₀ values) be addressed?
Answer:
Variability in IC₅₀ values (14.1–38.6 μM across HeLa, MCF-7, and A549 cell lines) may arise from:
- Assay conditions : Differences in cell passage number, incubation time, or serum concentration.
- Compound stability : Hydrolysis of the dioxopyrrolidinone ring under physiological pH.
- Batch purity : Residual solvents or isomers affecting activity.
Mitigation: Standardize protocols (e.g., MTT assay with 48-hour incubation) and validate purity via NMR/HPLC before testing.
Q. Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Source Organism | Reference |
|---|---|---|---|
| HeLa | 14.1–28.3 | Talaromyces assiutensis | |
| MCF-7 | 22.6–38.6 | Talaromyces assiutensis | |
| A549 | 18.9–35.4 | Talaromyces assiutensis |
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- First aid : For eye exposure, rinse with water for 15 minutes; for inhalation, move to fresh air .
Advanced: What role does stereochemistry play in modulating bioactivity?
Answer:
The (E)-configuration of the acrylic acid side chain enhances cytotoxicity by promoting planar alignment with target proteins (e.g., kinases or DNA topoisomerases) . Enantiomers of related compounds show divergent activities; for example, (R)-isomers exhibit 10-fold higher potency than (S)-isomers in kinase inhibition assays due to steric hindrance differences .
Q. Table 3: Stereochemical Impact on Bioactivity
| Parameter | (R)-Isomer | (S)-Isomer | Reference |
|---|---|---|---|
| IC₅₀ (Kinase Inhibition) | 0.5 μM | 5.0 μM | |
| Binding Affinity (ΔG) | −9.2 kcal/mol | −7.8 kcal/mol |
Basic: What are the computational parameters for predicting physicochemical properties?
Answer:
- LogP (XlogP) : ~2.0, calculated via fragment-based methods .
- Topological polar surface area (TPSA) : 40.5 Ų, indicating moderate permeability .
- Hydrogen bonding : 1 donor, 3 acceptor sites .
Advanced: How can metabolic stability be improved for in vivo studies?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
